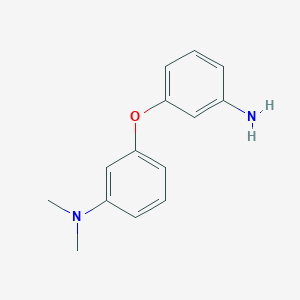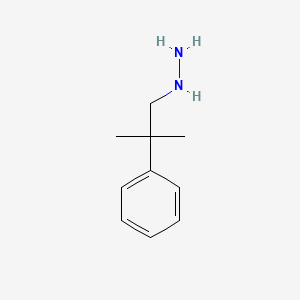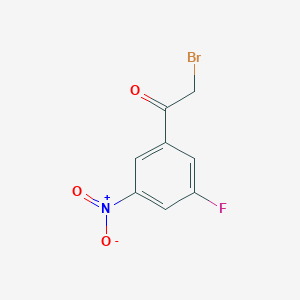
magnesium;carbanide;propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;carbanide;propane is a compound that combines magnesium, carbanide, and propane
准备方法
Synthetic Routes and Reaction Conditions
The preparation of magnesium;carbanide;propane can be achieved through various synthetic routes. One common method involves the reaction of magnesium with carbanide and propane under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reactants. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form. The use of advanced equipment and technology ensures high yield and quality of the compound.
化学反应分析
Types of Reactions
Magnesium;carbanide;propane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced using suitable reducing agents to yield different products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or lithium aluminum hydride, and various catalysts to facilitate the reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation may yield magnesium oxide and carbon dioxide, while reduction could produce magnesium hydride and other hydrocarbons.
科学研究应用
Magnesium;carbanide;propane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a component in biochemical assays.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and as a component in various industrial processes.
作用机制
The mechanism of action of magnesium;carbanide;propane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
Magnesium;carbanide;propane can be compared with other similar compounds such as:
- Magnesium carbonate
- Magnesium chloride
- Magnesium oxide
- Magnesium sulfate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of magnesium, carbanide, and propane, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other magnesium compounds may not be suitable.
属性
分子式 |
C4H10Mg |
|---|---|
分子量 |
82.43 g/mol |
IUPAC 名称 |
magnesium;carbanide;propane |
InChI |
InChI=1S/C3H7.CH3.Mg/c1-3-2;;/h1,3H2,2H3;1H3;/q2*-1;+2 |
InChI 键 |
FTYVLPZXBOIKJE-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].CC[CH2-].[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(2-methoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}propanamide](/img/structure/B12444843.png)
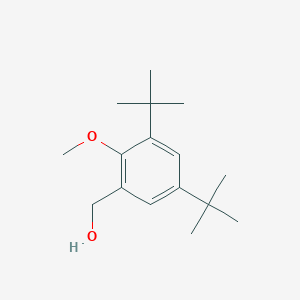
![N-(2-methoxy-4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B12444855.png)
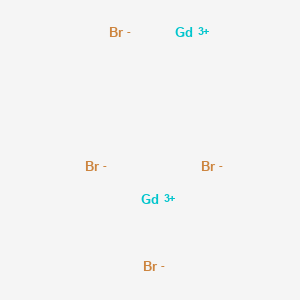
![5-(2-chlorophenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12444859.png)
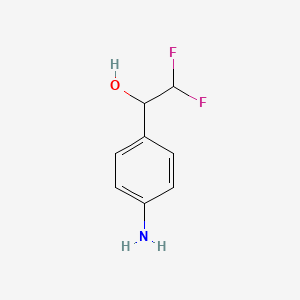
![[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]carboxylic acid](/img/structure/B12444871.png)
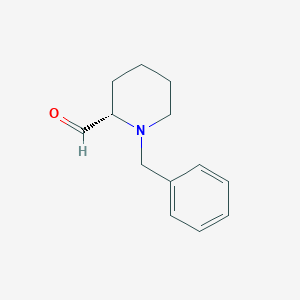

![3-Chlorobenzo[b]thiophen-4-ol](/img/structure/B12444890.png)
